N-Phenylpropanamide
Description
Contextualization within N-Acyl Amide Chemistry Research
N-Phenylpropanamide belongs to the larger class of N-acyl amides, which are characterized by an acyl group bonded to a nitrogen atom. wikipedia.org This functional group is a cornerstone of organic chemistry and is prevalent in a vast array of natural and synthetic compounds. mdpi.com N-acyl amides are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com
Research into N-acyl amides is extensive, with a focus on developing new synthetic methodologies. rsc.org These methods aim to create amide bonds efficiently and under mild conditions. Techniques such as the use of coupling reagents, acid chlorides, and catalytic condensations are continuously being refined to improve yields and reduce environmental impact. walisongo.ac.id The study of N-acyl amides also involves understanding their chemical reactivity, including their participation in reactions like acylation and amidation. cymitquimica.com The stability and reactivity of the amide bond are central to its utility in chemical synthesis. etprotein.com
The table below provides a summary of key chemical information for this compound.
| Property | Value |
| Chemical Formula | C9H11NO cymitquimica.com |
| Molecular Weight | 149.19 g/mol scbt.com |
| Appearance | White to off-white solid cymitquimica.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water cymitquimica.com |
| CAS Number | 620-71-3 cymitquimica.com |
Interdisciplinary Significance in Contemporary Research Paradigms
The significance of this compound and its derivatives extends beyond pure chemistry into various biological and medicinal research areas. The core structure of this compound serves as a scaffold for the development of new bioactive molecules. etprotein.com
In medicinal chemistry, derivatives of this compound have been investigated for a range of potential therapeutic applications. For instance, some derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The structural features of these compounds, such as the presence of both hydrophobic and hydrophilic regions, influence their interactions with biological targets like enzymes and receptors. ontosight.ai
Recent research has highlighted the potential of specific this compound derivatives in oncology. Studies have shown that certain derivatives can exhibit inhibitory activity against cancer cell lines, such as human breast cancer (MCF-7). nih.govbenthamdirect.com The design and synthesis of these molecules are often guided by computational methods, which help predict their biological activity and properties. nih.gov
Furthermore, this compound itself has been identified as a metabolite of certain pharmaceutical compounds, such as the synthetic opioid alfentanil, making it relevant in toxicological and pharmacological studies. dergipark.org.trnih.gov Its presence can serve as a biomarker in specific contexts. cymitquimica.com The compound has also been studied for its herbicidal activity. dergipark.org.tr
The table below presents research findings on the biological activities of various this compound derivatives.
| Derivative Class | Investigated Biological Activity | Research Context |
| 3-(4-Methylpiperidin-1-yl)-N-phenylpropanamide | Neurotransmitter modulation, anti-inflammatory, analgesic, potential in oncology ontosight.ai | Exploration of derivatives with piperidine (B6355638) and aniline (B41778) groups for biological interactions. ontosight.ai |
| N-Cyclohexyl-N-phenylpropanamide | Enzyme inhibition, cell signaling modulation ontosight.ai | Investigated as a potential lead compound for drug development. ontosight.ai |
| N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide | Breast cancer inhibition nih.govbenthamdirect.com | In silico design and synthesis of estrogen inhibitors for chemotherapy. nih.govbenthamdirect.com |
| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide | Antibacterial and antifungal activity ijmpronline.com | Synthesis and evaluation against various bacterial and fungal strains. ijmpronline.com |
| Naproanilide | Anti-inflammatory, antimicrobial, anticancer properties ontosight.ai | Studied for its potential as a lead molecule in drug development. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRQJQJODGZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060721 | |
| Record name | N-Phenylpropanamide | |
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Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-71-3 | |
| Record name | N-Phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Phenylpropanamide | |
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| Record name | N-Phenylpropionamide | |
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| Record name | Propanamide, N-phenyl- | |
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| Record name | N-Phenylpropanamide | |
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| Record name | Propionanilide | |
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| Record name | N-PHENYLPROPANAMIDE | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes and Mechanistic Investigations
Traditional methods for the synthesis of N-Phenylpropanamide rely on robust and well-understood chemical reactions. These routes are characterized by their high yields and applicability, though they may involve multiple steps or harsh reagents.
The direct synthesis of N-aryl amides from nitroarenes and carboxylic acids is an efficient strategy that circumvents the need for pre-reduction of the nitro group to an amine. nih.govresearchgate.netacs.org This one-pot approach is highly valued for its operational simplicity and cost-effectiveness in producing N-aryl amides. researchgate.netacs.org The reaction typically involves the catalytic reduction of the nitro compound (e.g., nitrobenzene) and subsequent condensation with a carboxylic acid (e.g., propanoic acid).
Various catalytic systems have been developed to facilitate this transformation. These systems are designed to selectively reduce the nitro group to an amine in situ, which then reacts with an activated form of the carboxylic acid. researchgate.net A metal-free method utilizes trichlorosilane (B8805176) for the reduction of the nitro group, followed by the addition of an anhydride (B1165640) to form the amide, achieving good to excellent yields. nih.gov This protocol is noted for its tolerance of other functional groups like carbonyls and nitriles on the aromatic ring. nih.gov Another approach involves activating the carboxylic acid with a phosphonium-based reagent, allowing for a one-pot amidation without isolating intermediates. acs.org
The general mechanism involves two key stages: the reduction of the nitroarene and the amide bond formation. In catalytic hydrogenation, for instance, the nitro group is reduced on the catalyst surface to form an aniline (B41778) derivative. Concurrently, the carboxylic acid is often activated, for example, by forming an acyloxyphosphonium salt, which is highly reactive towards the newly formed amine. researchgate.netacs.org The final step is a nucleophilic attack by the amine on the activated carbonyl group, leading to the formation of the amide and the release of a byproduct.
| Catalyst/Reagent System | Nitro Compound | Carboxylic Acid Derivative | Key Features | Yield |
| Trichlorosilane / Anhydride | Nitroarenes | Anhydrides | Metal-free; one-pot, two-step process; tolerant to carbonyl and nitrile groups. nih.gov | Good to Excellent nih.gov |
| Phosphonium-based Reagents | Nitroarenes | Carboxylic Acids | In-situ activation of carboxylic acid; operationally simple one-pot process. acs.org | High acs.org |
| Photocatalyst (e.g., H⁺[W₁₀O₃₂]⁵⁻) | Nitroarenes | Aldehydes | Photomediated reductive coupling; avoids pre-reduction of nitroarenes. nih.gov | Moderate to Good nih.gov |
The reaction between an amine and an acyl chloride is a classic and highly efficient method for forming amide bonds. In the context of this compound synthesis, this involves the reaction of aniline with propanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is typically fast and high-yielding. derpharmachemica.com
The mechanism is a nucleophilic acyl substitution. The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanoyl chloride. fiveable.me This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the aniline reactant and rendering it non-nucleophilic. derpharmachemica.com The reaction is often exothermic and may require cooling to control its rate. derpharmachemica.com
| Reactant 1 | Reactant 2 | Typical Base | Solvent | Key Features |
| Aniline | Propanoyl Chloride | Pyridine, Triethylamine | Dichloromethane, Diethyl ether | Fast, high-yield, exothermic reaction; requires a base to scavenge HCl. derpharmachemica.com |
Novel and Green Synthetic Strategies for Amide Bonds
In response to the growing demand for sustainable chemical processes, several novel and green strategies for amide bond formation have emerged. These methods aim to reduce waste, avoid harsh reagents, and operate under milder conditions.
Photochemistry offers unique pathways for chemical synthesis by accessing excited states of molecules that are not available through thermal methods. nih.gov One innovative approach for amide synthesis is the photomediated reductive coupling of nitroarenes with aldehydes. nih.gov In this method, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. nih.govnih.gov This can lead to the formation of acyl radicals from aldehydes, which then react with the nitroarene. The reaction proceeds through a series of intermediates to ultimately yield the N-substituted amide under mild conditions, avoiding the need for bulk reducing agents or pre-functionalized starting materials. nih.gov
Another relevant transformation is the photo-Beckmann rearrangement, where an oxime is converted into an amide upon irradiation. researchgate.net This rearrangement provides an alternative route to amides from ketone precursors (via the oxime) and has been a subject of interest in synthetic organic chemistry. researchgate.net
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations with high specificity and efficiency under mild, environmentally benign conditions. mdpi.commdpi.com Enzymes are considered excellent green catalysts due to their biodegradability and low toxicity. mdpi.com For amide bond formation, enzymes such as lipases and proteases can be employed. These enzymes can catalyze the reaction between a carboxylic acid or its ester and an amine in aqueous or non-aqueous media.
The use of biocatalysts offers significant advantages, including high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste. mdpi.com Recent advances in protein engineering have expanded the scope of biocatalysis, allowing for the creation of tailored enzymes with enhanced stability and substrate specificity for synthesizing active pharmaceutical ingredients and other fine chemicals. mdpi.comresearchgate.netnih.gov For example, engineered enzymes have been used in multi-step enzyme cascades to produce complex molecules, demonstrating the power of this approach for efficient and sustainable synthesis. researchgate.net
Electrosynthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, replacing conventional chemical reagents for oxidation or reduction. gre.ac.uk In electrochemical amide synthesis, a reactive intermediate can be generated at an electrode surface. For instance, anodic oxidation can be used to activate a carboxylic acid or another precursor, which then reacts with an amine present in the electrolyte solution. gre.ac.uk
This approach offers several advantages, including high atom economy, mild reaction conditions (often room temperature and atmospheric pressure), and enhanced safety, as it can avoid the use of hazardous and unstable reagents. gre.ac.uk Electrochemical methods can be applied to a variety of substrates and can be finely controlled by adjusting parameters such as electrode potential and current density. For example, the electrochemical synthesis of N-phenyl amino acid derivatives has been demonstrated using a magnesium-platinum electrode system in an undivided cell, completing the reactions in a short time without side products. rsc.org
Reactions and Reductive Transformations of this compound and its Halogenated Analogs
The chemical behavior of this compound and its halogenated analogs is characterized by a variety of reductive transformations that lead to the formation of structurally diverse amine products. These reactions, often involving complex mechanistic pathways, are of significant interest in synthetic organic chemistry.
Reductive Rearrangement Mechanisms (e.g., 2-chloro-N-phenylpropanamide to N-isopropylaniline and N-propylaniline)
The reduction of 2-chloro-N-phenylpropanamide using strong reducing agents such as lithium aluminum hydride (LiAlH₄) is a classic example of a reaction that yields both direct reduction and rearranged products. rsc.org Early investigations into this reaction reported the formation of a single product, but subsequent, more detailed studies have revealed a more complex outcome. rsc.org
A re-examination of the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ has shown that it produces N-propylaniline and the rearranged product, N-isopropylaniline, in nearly equal amounts. rsc.org The formation of these two products points to a mechanistic pathway that involves a common intermediate capable of undergoing nucleophilic attack at two different positions.
The proposed mechanism involves the initial reduction of the amide carbonyl group. This is followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the chloride ion, leading to the formation of a cyclic intermediate. The subsequent reductive opening of this intermediate by the hydride reagent can occur at either of the two carbon atoms of the ring, resulting in the two different aniline products. Lewis acid catalysis, potentially by aluminum chlorohydrides formed during the reaction, has been suggested to facilitate the reduction of the intermediate. rsc.org This catalytic effect also appears to influence the product ratio, favoring the formation of the N-propylaniline product. rsc.org
Table 1: Products of the Reduction of 2-chloro-N-phenylpropanamide with LiAlH₄
| Reactant | Reducing Agent | Major Products | Approximate Ratio |
|---|---|---|---|
| 2-chloro-N-phenylpropanamide | LiAlH₄ | N-propylaniline and N-isopropylaniline | ~1:1 |
Role of Aziridine (B145994) Intermediates in Reduction Pathways
The key intermediate in the reductive rearrangement of 2-chloro-N-phenylpropanamide is a substituted aziridine. rsc.org Specifically, 2-methyl-N-phenylaziridine has been identified as the cyclic intermediate. rsc.org This three-membered ring containing a nitrogen atom is formed through an intramolecular SN2 reaction, where the amide nitrogen acts as a nucleophile to displace the chlorine atom at the adjacent carbon.
The intermediacy of 2-methyl-N-phenylaziridine can be confirmed by isolating it from reactions conducted with a limited amount of LiAlH₄. rsc.org When this isolated aziridine is subsequently subjected to reduction with LiAlH₄, it yields the same mixture of N-propylaniline and N-isopropylaniline, confirming its role in the reaction pathway. rsc.org The reduction of the aziridine ring proceeds non-regioselectively, meaning the hydride can attack either of the two ring carbons, leading to the observed product mixture. rsc.org
The formation of the aziridine intermediate is a critical step that dictates the outcome of the reaction. The strain of the three-membered ring makes it susceptible to ring-opening by nucleophiles, in this case, a hydride ion. The non-regioselective nature of this ring-opening is responsible for the formation of the rearranged product alongside the direct reduction product.
Catalytic Deoxygenative Hydroboration Studies
Deoxygenative hydroboration is a powerful method for the reduction of amides to amines. rsc.org This transformation typically involves the use of borane (B79455) reagents, which effectively remove the carbonyl oxygen and reduce the carbon-nitrogen double bond intermediate. While specific studies on the catalytic deoxygenative hydroboration of this compound are not extensively detailed in the provided search results, the general principles of this reaction can be applied.
The process generally involves the activation of the amide carbonyl group by a boron-containing species. This is followed by the transfer of hydride from the borane reagent to the carbonyl carbon. A subsequent elimination of a boron-oxygen species leads to the formation of an imine or enamine intermediate, which is then further reduced by the hydroboration reagent to the corresponding amine.
Recent advancements have demonstrated that this transformation can be achieved under catalyst-free and solvent-free conditions using reagents like pinacolborane (HBpin). rsc.org For a substrate like this compound, this would be expected to yield N-propylaniline. The efficiency and selectivity of such reactions can be influenced by the nature of the borane reagent and the reaction conditions.
Oxidative Transformations and Degradation Pathways
In addition to reductive processes, this compound and related anilines can undergo oxidative transformations that lead to a range of products, including hydroxylated derivatives and ring-opened species. These pathways are relevant in both synthetic and degradation contexts.
Formation of Hydroxylated this compound Derivatives in Oxidation Processes
The oxidation of anilide derivatives can lead to the introduction of hydroxyl groups onto the aromatic ring. For instance, the use of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) can mediate the ortho-oxygenation of anilide derivatives. mdpi.com This process can result in the formation of ortho-quinone imides and ortho-quinol imines, which are effectively hydroxylated this compound derivatives. mdpi.com
The mechanism of such oxidations can be complex. In some cases, it is proposed that the hypervalent iodine reagent acts as the oxygen source. mdpi.com The reaction likely proceeds through an initial interaction of the oxidant with the anilide nitrogen or the aromatic ring, followed by the introduction of the oxygen functionality at the ortho position. The specific products formed can be influenced by the reaction conditions, including the solvent and temperature.
Mechanisms of Ring-Opening Reactions in Related Anilines
The aromatic ring of anilines, while generally stable, can undergo ring-opening reactions under certain oxidative conditions. During the oxidative polymerization of aniline, for example, ring-opening can occur as a side reaction. researchgate.net This process is thought to be initiated by the formation of radical cations of aniline, which can then undergo further reactions leading to the cleavage of the aromatic ring.
The specific mechanisms of these ring-opening reactions are not always fully elucidated but are believed to involve the formation of highly reactive intermediates. In the context of aniline oxidation, the expulsion of aniline from the interior of forming polymer spheres has been suggested as a consequence of exothermic processes, which could be linked to degradative ring-opening. researchgate.net The presence of strong oxidizing agents and acidic conditions can promote such pathways. While not directly studying this compound, these observations in related aniline systems suggest that under harsh oxidative conditions, similar ring-opening degradation pathways could be possible.
Advanced Spectroscopic and Structural Elucidation Studies
Integrated Experimental and Computational Spectroscopic Analysis
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in complementing experimental spectroscopic data. For N-Phenylpropanamide, calculations are often performed using the B3LYP method with the 6-311+G(d,p) basis set to compute molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths. dergipark.org.trresearchgate.net
The vibrational characteristics of this compound have been thoroughly examined using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, supported by computational analysis. dergipark.org.tr The harmonic vibrational wavenumbers are typically calculated using the B3LYP/6-311+G(d,p) level and scaled to better match experimental findings. dergipark.org.tr Assignments of the vibrational bands are confirmed through Potential Energy Distribution (PED) analysis. dergipark.org.trresearchgate.net
Key vibrational modes include the N-H and C=O stretching vibrations, which are characteristic of the amide group. The C=O stretching vibration is particularly significant and is observed experimentally in the infrared spectrum. dergipark.org.tr Skeletal stretching vibrations of the phenyl ring are also identified in both IR and Raman spectra. researchgate.net
| Assignment (PED %) | Experimental FT-IR | Experimental Raman | Calculated (Scaled) |
|---|---|---|---|
| N-H stretch | 3308 | - | 3475 |
| C=O stretch | 1669 | 1668 | 1689 |
| Phenyl ring stretch | 1607 | 1606 | 1597 |
| Phenyl ring stretch | 1597 | 1557 | 1494 |
| CH₂ scissors | 1442 | 1448 | 1455 |
The magnetic properties of this compound have been analyzed through ¹H and ¹³C NMR spectroscopy. dergipark.org.tr Experimental chemical shifts are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). researchgate.net Theoretical NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often with the B3LYP/6-311+G(d,p) level of theory and an IEFPCM solvent model to simulate the chloroform environment. dergipark.org.trresearchgate.net
The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon in the downfield region (around 172 ppm), which is influenced by the electronegative oxygen atom. researchgate.net The aromatic carbons of the phenyl ring resonate between approximately 120 and 138 ppm. researchgate.net In the ¹H NMR spectrum, the amide proton (N-H) appears as a singlet, while the protons of the phenyl group and the ethyl group show distinct multiplets and quartets/triplets, respectively. tandfonline.com
| Atom | Experimental (ppm) | Calculated (ppm) | |
|---|---|---|---|
| ¹³C | C=O | 172.6 | 177.1 |
| C (aromatic, attached to N) | 138.1 | 140.5 | |
| C (aromatic) | 128.9 | 131.0 | |
| C (aromatic) | 124.2 | 126.9 | |
| C (aromatic) | 119.9 | 123.0 | |
| CH₂CH₃ | 30.1, 9.9 | 32.2, 11.2 | |
| ¹H | N-H | 7.86 | 8.01 |
| H (aromatic) | 7.52 | 7.65 | |
| H (aromatic) | 7.30, 7.09 | 7.40, 7.20 | |
| CH₂CH₃ | 2.37, 1.23 | 2.45, 1.25 |
The electronic properties and transitions of this compound have been investigated using UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.tr The calculations, performed in a solvent like chloroform, help to elucidate the electronic transitions, intramolecular charge transfer, and interaction sites within the molecule. dergipark.org.trresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is used to determine charge transfers and electronic transitions. dergipark.org.tr The UV-Vis spectrum of this compound shows absorption bands that correspond to π → π* and n → π* electronic transitions. dergipark.org.tracs.org
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (HOMO-LUMO) | Transition |
|---|---|---|---|
| 241.5 | 0.145 | H→L (98%) | π → π |
| 214.3 | 0.089 | H-1→L (90%) | π → π |
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations are employed to determine the most stable conformation and the geometric parameters of the this compound molecule.
The optimized molecular geometry of this compound has been computed using the DFT/B3LYP method with the 6-311+G(d,p) basis set in the gas phase. dergipark.org.trresearchgate.net These calculations provide detailed information on bond lengths and bond angles. For instance, the C=O bond length in the amide group was computed to be 1.218 Å. researchgate.net The C-N bonds of the amide linkage were calculated at 1.413 Å and 1.378 Å. researchgate.net In the phenyl ring, the C-C bond lengths were found to be in the range of 1.390-1.403 Å. dergipark.org.trresearchgate.net
| Parameter | Calculated Value | |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.218 |
| N-C (phenyl) | 1.413 | |
| N-C (carbonyl) | 1.378 | |
| N-H | 1.009 | |
| Bond Angles (°) | O=C-N | 123.8 |
| C-N-C | 129.5 | |
| C-N-H | 114.7 |
The crystal structure of amides is often stabilized by intermolecular hydrogen bonds. solubilityofthings.comiucr.org For this compound, the potential for N-H···O intermolecular hydrogen bonding in the crystal packing has been investigated computationally. dergipark.org.trresearchgate.net This type of interaction can influence the molecular structure and vibrational frequencies. researchgate.net Theoretical modeling of this hydrogen bond provides key parameters: the N-H bond length was computed as 1.016 Å, the H···O distance as 2.020 Å, the total N···O distance as 3.034 Å, and the N-H···O bond angle as a nearly linear 175.0°. researchgate.net These findings suggest the presence of significant hydrogen bonding interactions that contribute to the stability of the crystalline solid. researchgate.net
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Applications in Electronic Structure Elucidation
DFT serves as a powerful tool to explore the electronic characteristics of N-Phenylpropanamide.
HOMO-LUMO Orbital Analysis and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. acs.org For this compound, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed over the propanamide group. acs.org
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter indicating the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. acs.org The calculated HOMO-LUMO energies for this compound are detailed in the table below. acs.org
| Parameter | Energy (eV) |
| EHOMO | -6.44 |
| ELUMO | -0.49 |
| Energy Gap (ΔE) | 5.95 |
| Data computed at the B3LYP/6-311+G(d,p) level. acs.org |
This relatively large energy gap indicates the high stability of the this compound molecule. acs.org The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP map displays different potential values in various colors. Red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents the most positive potential, favorable for nucleophilic attack. Green signifies regions of neutral potential. acs.org
In this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic attack. acs.org Conversely, the most positive region is located around the N-H proton of the amide group, indicating this is the most likely site for a nucleophilic attack. acs.org This analysis is critical for understanding intermolecular interactions. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. dergipark.org.tr These interactions are quantified by the second-order perturbation stabilization energy, E(2). stackexchange.com A higher E(2) value signifies a stronger interaction between the donor and acceptor orbitals, leading to greater molecular stability. acs.org
For amide systems like this compound, a key interaction studied is the delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the carbonyl group (n → π*). nih.gov This resonance effect is fundamental to the structure and stability of the amide bond. arxiv.org While NBO analysis is a standard computational tool for investigating such interactions in related molecules, specific stabilization energy values for this compound were not detailed in the reviewed literature. dergipark.org.trresearchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Absorption
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption properties of molecules, providing insights into their UV-Vis spectra. acs.org This method helps in understanding the electronic transitions between molecular orbitals. researchgate.net The calculations for this compound were performed in chloroform (B151607) as a solvent. acs.org
The major electronic transitions predicted for this compound are attributed to π → π* transitions. acs.org The calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) are summarized below. acs.org
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 239.54 | 5.17 | 0.1633 | HOMO -> LUMO |
| 207.26 | 5.98 | 0.2223 | HOMO-1 -> LUMO |
| 197.66 | 6.27 | 0.0827 | HOMO-2 -> LUMO |
| Data computed using TD-DFT at the B3LYP/6-311+G(d,p) level in chloroform. acs.org |
These theoretical calculations are instrumental in interpreting the experimental UV-Vis spectrum and assigning the observed absorption bands to specific electronic transitions. acs.org
Quantum Chemical Calculation of Spectroscopic Parameters
Quantum chemical methods are also vital for interpreting vibrational spectra.
Theoretical Calculation of Vibrational Wavenumbers and Potential Energy Distribution (PED)
The theoretical vibrational wavenumbers for this compound have been calculated using the DFT/B3LYP method with the 6-311+G(d,p) basis set. acs.org The calculated harmonic frequencies are often scaled by a specific factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. acs.org
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. researchgate.net PED quantifies the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal vibration, allowing for an unambiguous assignment of the spectral bands. acs.orgnih.gov
Below is a table comparing the calculated and experimental wavenumbers for some significant vibrational modes of this compound, along with their PED assignments. acs.org
| Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) | PED Assignment (%) |
| 3291 | 3481 | ν(NH) (100) |
| 3138 | 3073 | ν(CH)phenyl (98) |
| 1668 | 1689 | ν(C=O) (79) |
| 1546 | 1547 | δ(NH) (54) + ν(CN) (22) |
| 1443 | 1445 | ν(CC)phenyl (50) |
| 1261 | 1258 | ν(CN) (39) + δ(CH)phenyl (32) |
| ν: stretching; δ: in-plane bending. PED assignments indicate the dominant contributions. acs.org |
This combined theoretical and experimental approach provides a comprehensive understanding of the vibrational properties of the molecule. acs.org
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. imist.maacademie-sciences.fr This method effectively addresses the gauge-origin problem inherent in the calculation of magnetic properties, providing reliable predictions of the shielding tensors for nuclei within a molecule. imist.maresearchgate.net
For this compound, ¹H and ¹³C NMR chemical shifts have been computed using the GIAO method, often in conjunction with Density Functional Theory (DFT). researchgate.netdergipark.org.tr Specifically, calculations have been performed using the B3LYP functional with the 6-311+G(d,p) basis set. researchgate.netdergipark.org.trresearchgate.net To simulate experimental conditions, the calculations were conducted in a chloroform (CDCl₃) solvent environment, modeled using the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). researchgate.netresearchgate.net
The computed chemical shifts are then compared with experimental data to validate the computational model. The theoretical chemical shifts (δ) are typically estimated by referencing the calculated absolute shieldings (σ) of the sample to the absolute shielding of a reference standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. imist.ma
Research findings indicate a strong correlation between the experimental and calculated NMR chemical shifts for this compound, confirming the accuracy of the GIAO/DFT approach for this molecule. researchgate.netdergipark.org.tr Discrepancies between experimental and calculated values are generally small and can be attributed to factors such as intermolecular interactions in the experimental sample which are not fully captured by the computational model.
Table 1: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound researchgate.netdergipark.org.tr
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹³C NMR | ||
| C3 | 138.3 | 148.0 |
| C4 | 30.5 | 35.7 |
| C5 | 171.7 | 182.2 |
| C6 | 10.0 | 11.4 |
| C8 | 120.0 | 128.4 |
| C9 | 128.9 | 138.0 |
| C10 | 124.3 | 133.2 |
| ¹H NMR | ||
| H12 | 2.35 | 2.54 |
| H13 | 2.35 | 2.22 |
| H14 | 1.16 | 1.25 |
| H15 | 1.16 | 1.25 |
| H16 | 1.16 | 1.25 |
| H17 | 7.91 | 8.87 |
| H19 | 7.50 | 7.85 |
| H20 | 7.29 | 7.64 |
| H21 | 7.10 | 7.42 |
| Note: Atom numbering corresponds to the standard representation in the cited research. Calculated values were obtained at the B3LYP/6-311+G(d,p) level in chloroform solvent model. |
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the interactions between a ligand, such as this compound or its derivatives, and a biological receptor at an atomic level. nih.govmdpi.com These methods are crucial in drug discovery and molecular biology for predicting the binding affinity and mode of action of molecules. uu.nl
Molecular Docking for Ligand-Receptor Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For compounds containing the this compound scaffold, such as the potent synthetic opioid Fentanyl, docking studies have been extensively used to elucidate their interaction with the μ-opioid receptor (μOR). acs.orgmdpi.comnih.gov
These studies have identified a common binding orientation where the this compound group projects toward a pocket formed by transmembrane (TM) helices III, VI, and VII of the μOR. acs.orgnih.gov The other part of the molecule, the N-phenethyl group, typically occupies a deeper crevice between TM-II and TM-III. acs.org The interactions are predominantly hydrophobic, though key electrostatic interactions, such as between the protonated amine of the ligand's piperidine (B6355638) ring and the Asp147 residue of the receptor, are crucial for binding. mdpi.comresearchgate.net
The propanamide chain itself has been shown to form specific hydrophobic contacts with residues within the binding pocket. mdpi.com Docking studies on other derivatives have also explored interactions with different receptors, such as the COX-1 enzyme, where tautomeric forms of a 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide derivative were shown to interact with key residues like Arg120 and Glu524. tandfonline.com
Table 2: Key Interacting Residues in the μ-Opioid Receptor with Fentanyl's this compound Moiety Identified via Docking
| Interacting Residue | Location | Type of Interaction | Reference |
| ILE144 | TM-III | Hydrophobic | mdpi.com |
| L219 | ECL2 | Hydrophobic | mdpi.com |
| ILE322 | TM-VII | Hydrophobic | researchgate.net |
| GLY325 | TM-VII | Hydrophobic | researchgate.net |
| TYR326 | TM-VII | Hydrophobic | researchgate.net |
| Note: Residue numbering and location may vary slightly between different receptor models and studies. |
Molecular Dynamics Simulations in Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing the stability of binding modes, conformational changes, and the role of solvent molecules over time. nih.govscispace.com For this compound-containing ligands like Fentanyl, MD simulations have been performed to study their behavior within the μ-opioid receptor. mdpi.comscispace.com
These simulations, often extending over microseconds, confirm the binding modes predicted by docking studies and provide further detail on the dynamics of the interaction. scispace.com The this compound chain is typically oriented towards the extracellular side of the receptor. scispace.com The phenyl ring of this moiety and the propionyl chain engage in multiple hydrophobic interactions with a range of residues. scispace.com
Table 3: Residues Interacting with the this compound Terminus of Fentanyl in MD Simulations
| Interacting Residue | Location | Reference |
| Gln124 | TM-II | scispace.com |
| Trp133 | ECL1 | scispace.com |
| Val143 | TM-III | scispace.com |
| Tyr148 | TM-III | scispace.com |
| Thr218 | ECL2 | scispace.com |
| Leu219 | ECL2 | scispace.com |
| Leu232 | TM-V | scispace.com |
| Note: This table lists residues that interact with the phenyl ring or propionyl chain of the this compound group as observed in molecular dynamics simulations. |
Biological Activities and Mechanistic Research
Research into Neurotransmitter Modulation and Analgesic Effects
The structural characteristics of N-phenylpropanamide derivatives, particularly the presence of a propanamide backbone and various substitutions, make them prime candidates for interacting with the nervous system.
Derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems. For instance, compounds like N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane have been studied for their effects on dopamine (B1211576) and serotonin (B10506) systems, suggesting potential therapeutic applications in neurological and psychiatric disorders. ontosight.ai The presence of moieties such as a piperidine (B6355638) ring in certain derivatives, like 3-(4-Methylpiperidin-1-yl)-N-phenylpropanamide, suggests a potential for interaction with neurotransmitter receptors or transporters. ontosight.ai Research into benzodioxole-propanamide derivatives has shown that they can modulate AMPA receptors, which are critical for synaptic neurotransmission. acs.org Specifically, certain derivatives have demonstrated the ability to alter the kinetics of AMPA receptor subunits, indicating a potential to affect excitotoxicity. acs.org One such derivative, (3-[(2R,6R,11R)-8-hydroxy-6,11-dimethyl-1,4,5,6-tetrahydro-2,6-methano-3-benzazocin-3(2H)-yl]-N-phenylpropanamide), also known as LP1, acts as a multitarget MOR agonist-DOR antagonist and has shown central acting antinociceptive effects with a low potential for inducing tolerance. researchgate.net
The this compound structure is the core of the potent synthetic opioid analgesic, fentanyl (N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide), and its numerous analogues. painphysicianjournal.commdpi.com Fentanyl is a strong agonist of the mu-opioid receptor and its high lipophilicity allows for rapid entry into the central nervous system. painphysicianjournal.com The metabolism of fentanyl and its analogues, such as acetylfentanyl, often involves reactions like hydrolysis, hydroxylation, and N- and O-dealkylation. nih.gov
The this compound moiety is crucial for the analgesic activity of these compounds. Modifications to this core structure have been a key strategy in the development of new fentanyl analogues with varying potencies and metabolic profiles. For example, alfentanil and sufentanil, which are also this compound derivatives, are primarily metabolized by the CYP3A4 hepatic pathway, leading to the formation of inactive N-dealkylated metabolites. nih.gov The study of these metabolic pathways is critical for forensic analysis and for understanding the pharmacological profiles of new synthetic opioids. nih.gov
Research into fentanyl analogues has explored various modifications to the this compound scaffold. For instance, the cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an extremely potent analgesic. nih.gov Molecular modeling studies have shown that the propanamide carbonyl group of fentanyl and its derivatives establishes a hydrogen bond with the indole (B1671886) side-chain of a key residue (W-3187.35) in the mu-opioid receptor. researchgate.net This interaction is a critical determinant of the binding affinity and efficacy of these compounds.
Table 1: Selected Fentanyl Analogues with the this compound Core
| Compound Name | Modification from Fentanyl | Key Finding | Reference |
| Acetylfentanyl | Propanamide group is replaced by an acetamide (B32628) group. | Metabolized similarly to fentanyl. | nih.gov |
| Alfentanil | Contains a tetrazole ring and a methoxymethyl group. | Metabolized by CYP3A4 to an inactive metabolite. | nih.gov |
| Sufentanil | Contains a thiophene (B33073) ring and a methoxymethyl group. | Metabolized by CYP3A4 to an inactive metabolite. | nih.gov |
| Carfentanil | Contains a methyl-carboxylate group on the piperidine ring. | Significantly more potent than fentanyl. | nih.gov |
| α-methylfentanyl | Methyl group on the ethyl bridge of the phenethyl moiety. | Analgesic activity similar to or higher than fentanyl. | nih.gov |
| cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Methyl group on the piperidine ring. | Extremely potent analgesic. | nih.gov |
Amide derivatives, including those based on the this compound structure, are actively being investigated for their potential in pain management. ontosight.ai The multitarget MOR agonist-DOR antagonist LP1, which contains an this compound substituent, has demonstrated efficacy in models of both neuropathic and inflammatory pain. researchgate.net This suggests that targeting multiple opioid receptors simultaneously can be a beneficial strategy for pain relief with a reduced risk of adverse effects. mdpi.com
The mechanisms underlying the analgesic effects of these derivatives are often linked to their interaction with opioid receptors. painphysicianjournal.com However, research is also exploring non-opioid pathways. For example, some studies are investigating hybrid molecules that combine the this compound scaffold with fragments that target other receptors involved in pain modulation, such as imidazoline (B1206853) I2 binding sites. mdpi.com This multitarget approach aims to create analgesics with improved efficacy and a better side-effect profile, particularly for chronic and neuropathic pain conditions where traditional opioids may have limited effectiveness. mdpi.com
Anti-inflammatory and Immunomodulatory Mechanism Studies
Beyond their effects on the nervous system, this compound derivatives have also been the subject of research into their anti-inflammatory and immunomodulatory properties.
Certain this compound derivatives have been shown to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. tandfonline.com COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. scholarsresearchlibrary.com
One study focused on 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide and its interaction with COX-1. researchgate.netnih.gov Molecular docking analysis suggested that this compound selectively binds to COX-1, and that this binding is stabilized by tautomerism. researchgate.netnih.gov Tautomerism, the ability of a molecule to exist in two or more interconvertible forms, plays a crucial role in the drug-receptor interaction. In this case, the formation of a hydroxy group through tautomerism was found to significantly improve the interaction with the COX-1 receptor. researchgate.netnih.gov The study proposed that the compound docks near the active site of COX-1, potentially blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2. researchgate.netnih.gov
The incorporation of a sulfonamide moiety into the this compound structure has been explored as a strategy to enhance anti-inflammatory activity. Sulfonamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. researchgate.netnih.govresearchgate.netmdpi.com
Research on triarylsulfonamides has identified them as novel anti-inflammatory agents that act by inhibiting RANKL and TNFα signaling. researchgate.net Furthermore, a series of naproxen-sulfa drug conjugates, which combine a nonsteroidal anti-inflammatory drug (NSAID) with a sulfonamide, have been synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory activities. nih.gov One such conjugate, naproxen-sulfamethoxazole, demonstrated significant anti-inflammatory action and potent inhibition of the COX-2 enzyme. nih.gov The use of sulfonamide linkers is becoming an increasingly common strategy in medicinal chemistry to develop new therapeutic agents. nih.gov
Anticancer Research and Cell Pathway Interference
Derivatives of this compound have been investigated for their potential to interfere with key regulators of the cell cycle, such as protein kinases. Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a key target for anticancer therapies. nih.govwikipedia.org For instance, the protein p27 binds to and prevents the activation of cyclin E-CDK2 or cyclin D-CDK4 complexes, thereby controlling cell cycle progression at the G1 phase. wikipedia.org
Research has shown that certain benzoxaborole derivatives containing a 7-propanamide substitution are essential for their antiproliferation activity. acs.org These compounds have been found to induce cell cycle arrest. For example, some derivatives caused a noticeable increase in the S-phase population of A549 cells. plos.org Specifically, treatment with certain compounds led to an increase in the S-phase cell population by 6% to 18%. plos.org Other studies have identified derivatives that induce a strong cell cycle arrest in the G2/M phase in ovarian cancer cell lines. acs.org This arrest is often associated with the activation of caspase-3, a key enzyme in apoptosis, or programmed cell death. acs.org
Furthermore, some this compound derivatives have been shown to affect the expression levels of key cell cycle proteins. A notable decrease in the expression of cyclin A, cyclin D1, and CDK2 proteins was observed in A549 cells treated with specific compounds. plos.org The PI3K and MAPK signaling pathways, which are critical in regulating cell processes like apoptosis, survival, and cell-cycle, have also been identified as targets for these compounds. plos.org The inhibition of these pathways contributes to the anticancer effects of these derivatives. plos.org
Some fused pyran derivatives have also been shown to block or inhibit the cell cycle progression of cancer cells at various phases. rsc.org Similarly, certain quinolinone derivatives have been identified as potent inhibitors of PKMYT1, a crucial regulator of the G2/M transition in the cell cycle. nih.gov The development of dual CDK6 and 9 inhibitors from 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives has also been reported to inhibit cell proliferation by blocking cell cycle progression and inducing apoptosis. nih.gov
This compound derivatives have demonstrated significant antiproliferative effects across a variety of cancer cell lines.
For instance, (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide has shown notable antiproliferative activity against colorectal cancer cells (HCT-116). Another derivative, N-(4-methoxyphenyl)-3-phenylpropanamide, exhibited potent antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the nanomolar range (10 to 33 nM).
Benzoxaborole derivatives featuring a 7-propanamide side chain have also been identified as potent anticancer agents. acs.org An initial hit compound from this series displayed submicromolar inhibitory potency on ovarian carcinoma (SKOV3), breast cancer (MDA-MB231), and colon colorectal carcinoma (HCT116) cell lines, while showing low toxicity to normal human lung fibroblast cells (WI-38). acs.org Further optimization led to compounds with even greater potency, with IC50 values of 33 nM and 21 nM against ovarian cancer cells. acs.org These compounds were also shown to effectively induce apoptosis and inhibit colony formation in cancer cells. acs.org
Other studies have reported the antiproliferative activity of various this compound derivatives against different cancer cell lines:
Quinoxaline derivatives have been tested against human HCT-116 and MCF-7 cell lines, with some compounds showing IC50 values in the low microgram per milliliter range. researchgate.net
Salicylamide derivatives with L-phenylalanine linkers have shown promising antiproliferative activities against MDA-MB-231 and MCF-7 cells, with IC50 values in the low micromolar range. nih.gov
Azetidin-2-one derivatives have demonstrated significant antiproliferative activities in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values between 10–33 nM. nih.gov
N-(5-methyl- ijmpronline.comnih.govthiadiazol-2-yl)-propionamide showed the highest sensitivity against human hepatocellular carcinoma HepG2 cells with an IC50 value of 9.4 μg/mL. biopolymers.org.ua
Metal complexes of a 3-(2-(4-methoxyphenylcarbamothioyl)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide derivative showed potent to moderate growth inhibitory activity against the human breast adenocarcinoma MCF-7 cell line. researchgate.net
The mechanism behind these antiproliferative effects often involves the induction of apoptosis, as confirmed by morphological changes in the cell nucleus and increased caspase-3 activity. researchgate.netnih.gov
Antimicrobial Activity Studies
Derivatives of this compound have been the subject of numerous studies investigating their potential as antibacterial agents. These investigations have revealed that certain structural modifications can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives demonstrated excellent antibacterial activity, particularly against Gram-negative strains. ijmpronline.com These compounds showed diameter of inhibition zone (DIZ) values between 17-18 mm and a minimum inhibitory concentration (MIC) of 250 µg/mL against strains like Escherichia coli. ijmpronline.com In some cases, the MIC values were lower than the standard ampicillin (B1664943) against E. coli and P. aeruginosa. ijmpronline.com
Other research has focused on Mannich base derivatives. For example, 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide was found to have high antibacterial activity against Streptococcus epidermidis. arabjchem.orgresearchgate.netscilit.com
The introduction of different chemical moieties to the this compound scaffold has also yielded promising results:
Theophylline-1,2,4-triazole derivatives: A compound with a 3,4-dimethylphenyl group showed a low MIC of 0.28 ± 0.50 μg/mL against Bacillus subtilis, while another with a 4-methylphenyl group was potent against E. coli with an MIC of 0.20 ± 0.08 μg/mL. frontiersin.org
Thiazole moieties: N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide had an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae, which was superior to commercial bactericides. nih.gov
Isoquinoline derivatives: Several 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives showed significant inhibition against Gram-negative bacterial strains. researchgate.net
The table below summarizes the antibacterial activity of selected this compound derivatives.
| Derivative Type | Bacterial Strain(s) | Activity (MIC/EC50) | Reference(s) |
| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide | Gram-negative bacteria | MIC: 250 µg/mL | ijmpronline.com |
| 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | Streptococcus epidermidis | High activity | arabjchem.orgresearchgate.netscilit.commdpi.com |
| Theophylline-1,2,4-triazole (3,4-dimethylphenyl) | Bacillus subtilis | MIC: 0.28 ± 0.50 μg/mL | frontiersin.org |
| Theophylline-1,2,4-triazole (4-methylphenyl) | E. coli | MIC: 0.20 ± 0.08 μg/mL | frontiersin.org |
| N-phenylacetamide with 4-arylthiazole | Xanthomonas oryzae pv. Oryzae | EC50: 156.7 µM | nih.gov |
Research into this compound derivatives has also revealed their potential as antifungal agents, with some compounds showing broad-spectrum activity against various human pathogenic fungi.
A series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives exhibited significant antifungal activity, particularly against Candida tropicalis, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL for most of the tested compounds. ijmpronline.com One derivative containing a hydroxy group showed a potent growth inhibition zone of 17 mm and an MIC of 2 µg/mL against Candida albicans. ijmpronline.com
Triazole derivatives containing a phenyl-propanamide moiety have also been shown to possess excellent, broad-spectrum antifungal activity. Many of these compounds were effective against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis with MIC values ranging from ≤0.125 µg/mL to 4.0 µg/mL. nih.gov Some of these compounds also showed activity against fluconazole-resistant Candida albicans and Candida auris. nih.gov
Other studies have highlighted the antifungal potential of different this compound derivatives:
Mannich base derivatives have been screened for antifungal activity against various fungal strains, with some showing notable potential. arabjchem.orgmdpi.com
N-phenylpropiolamide derivatives have been identified as a novel scaffold for succinate (B1194679) dehydrogenase inhibitors with broad-spectrum antifungal activity on phytopathogenic fungi. nih.gov
Isoquinoline derivatives have also been evaluated for their antifungal activity, with some compounds significantly inhibiting the growth of Aspergillus niger and other fungal strains. researchgate.net
The table below summarizes the antifungal activity of selected this compound derivatives.
| Derivative Type | Fungal Strain(s) | Activity (MIC) | Reference(s) |
| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide | Candida tropicalis | MIC: 2 µg/mL | ijmpronline.com |
| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide (with hydroxy group) | Candida albicans | MIC: 2 µg/mL | ijmpronline.com |
| Phenyl-propanamide containing triazoles | C. albicans, C. neoformans, C. glabrata, C. parapsilosis | MIC: ≤0.125 - 4.0 µg/mL | nih.gov |
| N-phenylpropiolamides | Phytopathogenic fungi | Potent inhibition | nih.gov |
| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide | Aspergillus niger | Significant inhibition | researchgate.netresearchgate.net |
Antiviral Activity Research (e.g., HIV-1 Reverse Transcriptase and Capsid Inhibition)
Derivatives of this compound have emerged as a promising class of compounds in the search for new antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on their ability to inhibit key viral components such as the reverse transcriptase (RT) enzyme and the capsid (CA) protein.
HIV-1 Reverse Transcriptase Inhibition
HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a major strategy in antiretroviral therapy. researchgate.net Several this compound derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov These compounds bind to an allosteric site on the enzyme, leading to its inactivation. researchgate.net
For example, a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 RT inhibitory activity. researchgate.net Among them, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide and 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide showed significant inhibition of the enzyme. researchgate.net Another study on 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives found that several compounds exhibited more than 50% inhibition of HIV-1 RT, with one derivative showing the highest inhibition at 61%. researchgate.net
Benzisothiazolone derivatives have also been identified as a new class of multifunctional RT inhibitors, blocking both the RNase H and DNA polymerase activities of the enzyme. mdpi.com
HIV-1 Capsid Inhibition
The HIV-1 capsid is another attractive target for antiviral drug development due to its essential roles throughout the viral life cycle. nih.gov Phenylalanine derivatives have been designed and synthesized as HIV-1 CA protein inhibitors. nih.gov One such derivative, PF-74, which contains a phenylalanine core, has been extensively studied. nih.gov
Building on the PF-74 scaffold, researchers have developed novel phenylalanine derivatives with significant anti-HIV-1 activity. For instance, 4-methoxy-N-methylaniline substituted phenylalanine and indolin-5-amine (B94476) substituted phenylalanine displayed exceptional anti-HIV-1 activity with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov Further modifications, such as the introduction of a 4-phenyl-1H-1,2,3-triazole moiety, have led to compounds with even more potent antiviral activities, with some exhibiting EC50 values in the low micromolar range. nih.gov
The table below summarizes the anti-HIV-1 activity of selected this compound derivatives.
| Derivative Type | Target | Activity (EC50 / % Inhibition) | Reference(s) |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide | HIV-1 RT | 56% residual activity | researchgate.net |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide | HIV-1 RT | 43% residual activity | researchgate.net |
| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivative | HIV-1 RT | 61% inhibition | researchgate.net |
| 4-methoxy-N-methylaniline substituted phenylalanine | HIV-1 CA | EC50: 5.14 µM | nih.gov |
| Indolin-5-amine substituted phenylalanine | HIV-1 CA | EC50: 2.57 µM | nih.gov |
| 4-phenyl-1H-1,2,3-triazole phenylalanine derivative | HIV-1 CA | EC50: 3.13 µM | nih.gov |
| Piperazinone phenylalanine derivative (F2-7f) | HIV-1 CA | EC50: 5.89 µM | mdpi.com |
Broader Lipid Signaling and Endocannabinoidome Research
This compound and its derivatives are subjects of interest within the broader context of lipid signaling and the endocannabinoidome. This complex system involves a wide array of lipid-based signaling molecules, their receptors, and the enzymes responsible for their synthesis and breakdown. Research in this area explores how these components interact to regulate a multitude of physiological processes. The endocannabinoidome itself refers to the expanded collection of endocannabinoid-like lipid mediators, their receptors, and metabolic enzymes. frontiersin.orgfrontiersin.org
Involvement in N-Acyl Amide Signaling Pathways
N-acyl amides represent a diverse class of endogenous fatty acid compounds that feature a fatty acyl group linked to a primary amine through an amide bond. wikipedia.org This family includes various conjugates, such as those with amino acids, neurotransmitters, and ethanolamine (B43304) (known as N-acylethanolamines or NAEs). wikipedia.org These lipid signaling molecules are not typically stored within cells but are produced on-demand from membrane precursors to act as signaling agents. escholarship.org N-acyl amides are integral to numerous biochemical pathways and are involved in a wide range of physiological and pathological processes, including pain, inflammation, motor control, and metabolic homeostasis. wikipedia.orgescholarship.org
The signaling functions of N-acyl amides are pleiotropic. wikipedia.org For instance, the NAE anandamide (B1667382) is a well-known endocannabinoid that interacts with cannabinoid receptors. wikipedia.org Other NAEs, like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in regulating inflammation. escholarship.org While this compound itself is not a classical N-acyl amide signaling molecule, its structural motif is found in compounds that modulate these pathways. A notable example is the potent N-acylethanolamine acid amidase (NAAA) inhibitor, N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, which plays a significant role in modulating the levels of endogenous NAEs like PEA. pnas.org Furthermore, this compound has been identified as a degradation product of more complex molecules, such as certain fentanyl analogs. researchgate.netnih.gov
Enzymatic Biosynthesis and Degradation Pathways (e.g., NAPE-PLD, FAAH)
The biosynthesis and degradation of N-acyl amides are tightly regulated by specific enzymes, which control the availability and termination of their signals. escholarship.org A primary pathway for the synthesis of N-acylethanolamines (NAEs) involves the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). researchgate.netresearchgate.net This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate various NAEs, such as anandamide (AEA) and palmitoylethanolamide (PEA). escholarship.orgresearchgate.netresearchgate.net While NAPE-PLD is a key enzyme, other biosynthetic pathways for NAEs also exist. researchgate.netnih.gov
The degradation of NAEs is primarily carried out by two major enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). frontiersin.orguniurb.it
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a primary catabolic enzyme for anandamide. frontiersin.orgresearchgate.net It hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling. frontiersin.org FAAH has a broad substrate selectivity but preferentially hydrolyzes monounsaturated and polyunsaturated NAEs. escholarship.org
N-Acylethanolamine Acid Amidase (NAAA): This cysteine hydrolase is primarily located in lysosomes and shows a strong preference for saturated NAEs like PEA. escholarship.orguniurb.it NAAA deactivates PEA through hydrolysis. uniurb.it The inhibition of NAAA has emerged as a therapeutic strategy to enhance the endogenous levels of PEA and leverage its anti-inflammatory properties. escholarship.orgpnas.org
A significant development in this area is the discovery of N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, also known as (S)-OOPP, a potent and selective inhibitor of NAAA. pnas.org This compound, which incorporates the this compound structure, has been shown to increase the levels of PEA in activated leukocytes and reduce inflammatory responses in a manner that is dependent on the presence of PPAR-α. pnas.org The study of such inhibitors highlights the crucial role of the this compound scaffold in designing molecules that can precisely modulate the endocannabinoidome.
| Enzyme | Function | Primary Substrate(s) | Role in N-Acyl Amide Signaling |
| NAPE-PLD | Biosynthesis | N-Acylphosphatidylethanolamines (NAPEs) | Produces N-acylethanolamines (e.g., AEA, PEA) from membrane precursors. researchgate.netresearchgate.net |
| FAAH | Degradation | Anandamide (AEA), other NAEs | Terminates signaling of endocannabinoids like anandamide. frontiersin.orgresearchgate.net |
| NAAA | Degradation | Palmitoylethanolamide (PEA) | Regulates levels of the anti-inflammatory lipid PEA. escholarship.orguniurb.it |
Receptor Activation and Associated Physiological Processes (e.g., G-protein coupled receptors)
The signaling effects of N-acyl amides and other components of the endocannabinoidome are mediated through their interaction with various receptors, most prominently G-protein coupled receptors (GPCRs). wikipedia.org GPCRs are a large family of cell surface receptors that detect extracellular molecules and initiate intracellular signaling cascades. wikipedia.orgemory.edu They are characterized by a structure that spans the cell membrane seven times. wikipedia.org Upon activation by a ligand, GPCRs trigger a conformational change that leads to the activation of associated G-proteins, which in turn modulate downstream effectors like enzymes and ion channels. wikipedia.orgnanoimagingservices.com
The endocannabinoid system classically involves two main GPCRs:
Cannabinoid Receptor 1 (CB1): Highly abundant in the brain and central nervous system, CB1 receptors are the primary target of anandamide and are responsible for the neuromodulatory effects of endocannabinoids. scielo.org.mx
Cannabinoid Receptor 2 (CB2): Primarily expressed in immune cells and peripheral tissues, CB2 receptors are involved in modulating inflammation and immune responses. researchgate.net
While this compound itself is not a direct ligand for these receptors, its derivative, (S)-OOPP, indirectly influences related signaling pathways. By inhibiting the NAAA enzyme, (S)-OOPP elevates the levels of endogenous PEA. pnas.org PEA is not a classical cannabinoid receptor agonist but exerts its anti-inflammatory and analgesic effects primarily by activating PPAR-α, a nuclear receptor. escholarship.orgpnas.org The activation of PPAR-α leads to the regulated expression of genes involved in inflammation. pnas.org This mechanism demonstrates a key principle of the expanded endocannabinoidome, where lipid mediators can act on a variety of receptors beyond the canonical CB1 and CB2, including nuclear receptors and other GPCRs like GPR55. frontiersin.orgscielo.org.mx Therefore, compounds containing the this compound structure can be instrumental in modulating these complex signaling networks that are crucial for maintaining physiological homeostasis.
Derivative Design, Synthesis, and Structure Activity Relationship Sar Studies
Rational Design Principles for Bioactive N-Phenylpropanamide Derivatives
The rational design of novel this compound derivatives is a cornerstone of modern drug discovery, leveraging an understanding of biological targets and molecular interactions to create compounds with enhanced efficacy and specificity. researchgate.net This methodical approach moves beyond traditional trial-and-error, employing computational modeling and structural biology to inform the design of molecules that can precisely interact with specific proteins, enzymes, or nucleic acids. researchgate.net
A key principle in the rational design of these derivatives is the identification and validation of a biological target critical to a disease's pathology. Once a target's three-dimensional structure is determined, often through techniques like X-ray crystallography, scientists can design this compound analogs that fit into the active or binding sites. researchgate.net This structure-based design allows for the optimization of binding affinity and selectivity. researchgate.net For instance, in designing inhibitors for breast cancer, chemoinformatics can facilitate the selection and synthesis of new drug candidates by predicting favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and other structural descriptors that profile a compound's druggability. nih.gov
Computational tools are central to this process. Molecular docking simulations, for example, can predict the preferred orientation of a derivative within a target's binding pocket, helping to assess binding affinities and interaction patterns. researchgate.net This allows for the iterative refinement of the this compound scaffold to improve therapeutic outcomes and minimize off-target effects. researchgate.net Furthermore, the design process often involves creating focused libraries of compounds around a defined scaffold that may be related to the endogenous ligands of a specific class of proteins. biosynth.com
Synthetic Strategies for Diverse Derivative Libraries
The generation of diverse chemical libraries is a fundamental strategy in drug discovery, enabling the high-throughput screening of a vast chemical space to identify novel bioactive compounds. mdpi.com For the this compound scaffold, several synthetic strategies are employed to create libraries with a wide array of structural variations. jonuns.com These strategies often focus on introducing diversity at key positions of the molecule to explore a broad range of chemical and physical properties.
The incorporation of piperidine (B6355638) and aniline (B41778) moieties into the this compound scaffold is a common strategy to enhance the pharmacological properties of the resulting derivatives. Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its prevalence in pharmaceuticals and its ability to influence properties such as basicity, lipophilicity, and solubility. nih.gov
A general strategy to access N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates. nih.gov This process can generate pyridinium salts from a variety of substituted pyridines and anilines, which can then be converted to the desired N-arylpiperidine derivatives through hydrogenation or nucleophilic additions. nih.gov For the synthesis of N-phenylpropanamides containing both these moieties, a common approach involves the N-alkylation of an N-phenyl derivative with a piperidine-containing alkyl halide. For example, the synthesis of novel benzofuran-2-carboxamide ligands, which share the N-phenyl and piperidine propyl substituents, has been achieved through a modified Finkelstein halogen-exchange to facilitate the N-alkylation step. researchgate.net In a typical procedure, an N-phenyl precursor is treated with sodium hydride to generate the corresponding anion, which then reacts with a haloalkyl-piperidine derivative, such as 1-(3-chloropropyl)piperidine, in the presence of catalysts like tetrabutylammonium bromide and potassium iodide to yield the final product. researchgate.net
The synthesis of substituted phenylpropanamide scaffolds is a key area of focus for generating chemical diversity. These scaffolds serve as the core structure upon which various functional groups can be appended to modulate biological activity. researchgate.net The synthesis often involves multi-step reactions that allow for the introduction of substituents at various positions on the phenyl ring and the propanamide chain.
One approach involves the cyclocondensation of precursor molecules to form a core scaffold, which can then be further functionalized. For example, the enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives, which can be considered complex scaffolds, has been achieved through the synthesis of an oxazolopiperidone lactam scaffold. researchgate.net This pivotal intermediate allows for the stereocontrolled introduction of various substituents at the 1-position using Grignard reagents. researchgate.net Such scaffold-based approaches are valuable as they provide a general route to a wide range of complex, biologically active molecules. researchgate.net Diversity-oriented synthesis (DOS) is another powerful strategy for producing compound collections with high levels of structural diversity and three-dimensionality, well-suited for the construction of novel fragment collections for drug discovery. bioinfopublication.org
The synthesis of this compound derivatives incorporating a 1,2,4-triazole ring often involves a multi-step synthetic protocol. These hybrid molecules are of interest due to the wide range of biological activities associated with the triazole moiety. nist.gov
A representative synthesis begins with a precursor such as 3-bromobenzoic acid. nist.gov This starting material undergoes a series of transformations, including esterification to methyl-3-bromobenzoate, followed by conversion to 3-bromobenzohydrazide. nist.gov The hydrazide is then cyclized to form a 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol intermediate. nist.gov In a parallel pathway, 2-chloropropanoyl chloride is reacted with various substituted anilines to produce N-substituted-2-chloro-N-phenylpropanamides. nist.gov In the final step, the triazole-thiol intermediate is coupled with the N-substituted-2-chloro-N-phenylpropanamide derivatives in the presence of a base like lithium hydride in a solvent such as dimethylformamide (DMF) to yield the target triazole-based this compound hybrids. nist.gov
A similar multi-step synthesis for another library of 1,2,4-triazole derivatives started with the hydrazinolysis of ethyl-2-(p-Cl-phenoxy)acetate, which was then reacted with phenyl isothiocyanate to yield an intermediate that was cyclized to form the core 5-[p-(Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net This was subsequently coupled with various N-(substituted-phenyl)bromopropanamides to generate the final library of compounds. researchgate.net
In Silico Evaluation for Drug-likeness and ADMET Prediction
In silico methods are integral to modern drug discovery, providing a rapid and cost-effective means to evaluate the drug-like properties of new chemical entities before committing to their synthesis and preclinical testing. mdpi.com These computational tools predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of candidate molecules, helping to identify compounds with favorable pharmacokinetic and safety characteristics. acs.org
The prediction of ADMET properties is often based on quantitative structure-activity relationship (QSAR) models that correlate the chemical structure of a compound with its biological and pharmacokinetic behavior. nih.gov For this compound derivatives, various physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area are calculated to assess their potential for oral bioavailability and membrane permeability. researchgate.net Online tools and software can predict a wide range of ADMET parameters, including gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
Toxicity prediction is another critical component of the in silico evaluation. nih.gov These predictions can identify potential liabilities such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity early in the drug discovery process. By filtering out compounds with predicted unfavorable ADMET profiles, researchers can focus their resources on candidates with a higher probability of success in clinical development. mdpi.com
Table 1: Representative In Silico ADMET Predictions for a Hypothetical this compound Derivative
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| Distribution | ||
| VDss (human) | 0.5 L/kg | Moderate distribution into tissues |
| CNS Permeability | Low | Unlikely to cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |
| Excretion | ||
| Total Clearance | 0.2 L/hr/kg | Moderate rate of elimination from the body |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| AMES Toxicity | No | Unlikely to be mutagenic |
| Hepatotoxicity | No | Low risk of liver damage |
This table is for illustrative purposes and the values are not based on a specific real-world compound.
Elucidation of Structure-Activity Relationships for Targeted Bioactivities
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for potency and selectivity.
For this compound derivatives, SAR studies typically involve modifying the substituents on the phenyl ring, altering the length and branching of the propanamide chain, and introducing different functional groups at various positions. The goal is to establish a correlation between these structural changes and the observed biological activity, often expressed as an IC50 or EC50 value. nih.gov For example, in a series of N-substituted benzamide derivatives designed as antitumor agents, preliminary SAR studies revealed that a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with zinc ions are critical for anti-proliferative activity. researchgate.net Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring was found to significantly decrease anti-proliferative activity. researchgate.net
In another study focusing on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a propanamide linker resulted in a more than 50-fold increase in potency compared to the initial hit compound. Further modifications, such as the introduction of bulkier alkyl substituents like isopropyl and cyclohexyl, led to an over 100-fold increase in potency. These findings highlight the importance of the linker and its substituents in modulating the biological activity of the compounds.
Table 2: Illustrative Structure-Activity Relationship Data for a Series of this compound Analogs
| Compound | R1 (Phenyl Ring Substitution) | R2 (Propanamide Chain) | Biological Activity (IC50, µM) |
| 1 | H | -CH2CH3 | 10.5 |
| 2 | 4-Cl | -CH2CH3 | 5.2 |
| 3 | 4-OCH3 | -CH2CH3 | 8.9 |
| 4 | 2-Cl | -CH2CH3 | 15.1 |
| 5 | 4-Cl | -CH(CH3)2 | 2.8 |
| 6 | 4-Cl | -Cyclohexyl | 3.1 |
This table is a hypothetical representation to illustrate SAR principles and the data is not from a single specific study.
Emerging Applications and Research Frontiers
Materials Science Applications
The unique structural characteristics of N-Phenylpropanamide-based compounds are being leveraged in the field of materials science, particularly for applications in optics and electronics. Researchers are exploring how modifying the basic this compound structure can yield materials with highly desirable properties.
Exploration of Nonlinear Optical (NLO) Properties in Derivatives
Derivatives of this compound are gaining attention as promising nonlinear optical (NLO) materials, which are crucial for technologies that modulate the frequency and phase of laser light. researchgate.net Research has focused on synthesizing novel derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, and investigating their NLO properties through both experimental techniques and computational methods like Density Functional Theory (DFT). researchgate.netdntb.gov.uanih.gov
These studies analyze parameters such as linear polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively), which quantify a material's NLO response. For instance, a study on triazole-based derivatives of this compound used the M06/6-311G(d,p) functional for DFT calculations. researchgate.netnih.gov The findings revealed that specific substitutions on the core molecule could significantly enhance NLO characteristics. One particular derivative, labeled 7c in the study, demonstrated a low HOMO-LUMO energy gap (4.618 eV), which is often indicative of higher reactivity and better NLO potential. researchgate.netdntb.gov.uanih.gov This compound exhibited notable linear polarizability and hyperpolarizability values, underscoring its potential for NLO applications. researchgate.netdntb.gov.uanih.gov Such push-pull systems, often featuring electron donor and acceptor groups connected by a π-conjugated bridge, facilitate intramolecular charge transfer, a key mechanism for high NLO response. acs.org
Table 1: NLO Properties of a Key this compound Derivative (Compound 7c)
| Property | Value | Significance |
|---|---|---|
| Energy Gap (HOMO-LUMO) | 4.618 eV | Indicates higher reactivity and potential for enhanced NLO effects. researchgate.netdntb.gov.uanih.gov |
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu | A measure of the material's linear optical response. researchgate.netdntb.gov.uanih.gov |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for applications like frequency doubling. researchgate.netdntb.gov.uanih.gov |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu | Quantifies the third-order NLO response, relevant for optical switching and limiting. researchgate.netdntb.gov.uanih.gov |
Optoelectronic Device Fabrication Potential
The promising NLO properties of this compound derivatives directly translate to significant potential in the fabrication of optoelectronic devices. researchgate.netdntb.gov.ua Materials with strong NLO responses are foundational components in technologies like optical switches, frequency generators, and optical limiters. acs.org The research into these triazole-based derivatives suggests they could be integral in creating new materials for such applications. researchgate.netdntb.gov.uaresearchgate.net The tailored electronic properties, such as the HOMO-LUMO energy gap, and the significant hyperpolarizability values indicate that these compounds can effectively manipulate light, a fundamental requirement for optoelectronic components. researchgate.netdntb.gov.uaacs.org The findings strongly imply that derivatives of this compound could play a crucial role in the development of next-generation materials for advanced optoelectronics. researchgate.netdntb.gov.ua
Environmental and Analytical Science Perspectives
In analytical and forensic sciences, the detection and identification of specific chemical compounds can provide critical information. This compound has emerged as a key analyte in these domains, particularly due to its association with the illicit synthesis of synthetic opioids.
Detection Methodologies (e.g., Secondary Electrospray Ionization-Ion Mobility Spectrometry)
A significant advancement in analytical science is the development of non-contact methods for detecting hazardous substances. This compound (NPPA), a known degradation product of fentanyl, has been identified as a key volatile organic compound in the headspace of fentanyl samples. researchgate.netojp.govresearchgate.net This has led to the development of detection methods using Secondary Electrospray Ionization-Ion Mobility Spectrometry (SESI-IMS). researchgate.netojp.gov
SESI is an ambient ionization technique that uses charged droplets from an electrospray source to ionize neutral analyte molecules present in the gas phase. researchgate.netacs.org These newly formed ions are then separated based on their size and shape in an ion mobility spectrometer before detection. This method allows for the real-time, non-contact detection of NPPA vapor, thereby enabling the indirect detection of fentanyl without requiring direct handling of the potent and dangerous opioid. ojp.govojp.gov Research has successfully demonstrated that gas-phase NPPA can be detected from the headspace of as little as 5 mg of pure fentanyl, showcasing the sensitivity of the SESI-IMS technique. researchgate.netojp.gov
Chemical Attribution Signatures in Forensic Science
In forensic investigations, attributing a seized illicit drug to a specific synthesis route or laboratory is a critical goal. This is achieved by identifying chemical attribution signatures (CAS)—impurities and by-products that are unique to a particular manufacturing process. acs.orgresearchgate.net this compound (also referred to as N-phenylpropionamide or propionanilide in literature) has been identified as a significant CAS in the synthesis of fentanyl (N-(1-phenylethylpiperidin-4-yl)-N-phenylpropanamide). researchgate.netacs.orgosti.gov
Forensic studies have investigated the impurity profiles of fentanyl produced via various known synthesis routes. acs.orgresearchgate.netosti.gov In a detailed analysis of six different methods, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify route-specific compounds. acs.orgnih.gov In one hybrid method (Valdez→Siegfried), N-phenylpropionamide was specifically identified by partial least-squares-discriminant analysis as a key signature compound. osti.gov Its presence or absence can thus help forensic chemists deduce the chemical pathway used to produce a particular batch of illicit fentanyl, providing crucial intelligence for law enforcement. acs.orgresearchgate.net
Role in Chemical Stability and Degradation Studies (e.g., Protective Effects against Light-Induced Degradation)
The chemical behavior of this compound is also relevant in studies of stability and degradation. It can act as a protective agent for other chemicals or appear as a degradation product itself. Research indicates that this compound can function as a chemical inhibitor, offering a protective effect against the light-induced degradation of certain drugs in biological samples like urine. biosynth.com While some compounds are susceptible to photoreactivity, the presence of this compound can help preserve their integrity during analysis or storage. biosynth.com
Conversely, in forced degradation studies of more complex molecules containing the this compound moiety, such as fentanyl, it can be formed as a degradant. For example, under thermal stress, fentanyl has been shown to degrade into several products, including propionanilide (this compound). researchgate.net However, in the same study, fentanyl itself was found to be stable against light exposure, indicating that the protective effects of this compound are context-dependent and apply to other light-sensitive compounds rather than fentanyl itself. researchgate.netbiosynth.com
Future Research Directions in Amide Chemistry and this compound Compounds
The field of amide chemistry, which is fundamental to the synthesis of this compound and its derivatives, is undergoing significant evolution. Future research is poised to address long-standing challenges in efficiency, sustainability, and the scope of molecular complexity. These advancements are expected to directly impact the development and application of this compound-based compounds in medicine, materials science, and agriculture.
A primary frontier in amide synthesis is the development of novel catalytic systems that move beyond traditional, often inefficient, and waste-generating methods. ucl.ac.uknih.gov For decades, the formation of amide bonds has relied on stoichiometric activating agents, which are effective but have poor atom economy and produce significant byproducts. ucl.ac.ukmdpi.com The future lies in catalytic approaches, a field that has been emerging for over two decades but has yet to see widespread adoption. ucl.ac.ukrsc.org Research is now focused on creating catalysts that are not only efficient and operate under milder conditions but are also sustainable and cost-effective. ucl.ac.uknih.govmdpi.com This includes the exploration of organocatalysis, C-H bond amidation, and catalysis using transition metals, photoredox systems, and oxidative methods. mdpi.com
Greener and More Sustainable Synthesis:
A major thrust of future research is the alignment of amide synthesis with the principles of green chemistry. ucl.ac.uk This involves several key areas:
Biocatalysis: The use of enzymes to form amide bonds is a rapidly growing area of interest. numberanalytics.comastrazeneca.com Biocatalysts, often called "nature's catalysts," are biodegradable and can perform reactions in aqueous media at mild temperatures, eliminating the need for harsh solvents and high energy input. astrazeneca.comacs.org Enzymes like amide bond synthetases (ABSs), lipases, and acyltransferases are being explored for their ability to catalyze the formation of amides from carboxylic acids and amines with high selectivity. astrazeneca.comacs.orgacs.orgukri.org Future work will focus on expanding the range of available enzymes, engineering them for broader substrate scope, and developing efficient cofactor recycling systems to make biocatalytic processes viable for large-scale industrial synthesis of compounds like this compound and its derivatives. ucl.ac.ukukri.org
Flow Chemistry: Continuous flow techniques offer a path to more efficient, scalable, and safer amide synthesis. nih.govnumberanalytics.com By performing reactions in a continuous stream rather than in a large batch, flow chemistry allows for precise control over reaction conditions, minimizes reaction times, and can suppress side reactions like racemization. nih.gov This technology is particularly promising for implementing the novel catalytic methods mentioned above in a robust and industrially applicable manner.
Sustainable Solvents: Research is actively seeking alternatives to commonly used dipolar aprotic solvents (like DMF and NMP) and chlorinated solvents, which have toxicity and environmental concerns. ucl.ac.uk The development of catalytic systems that function in safer, more sustainable solvents like tert-butyl acetate (B1210297) is a key goal. researchgate.net
Advanced Functionalization and Molecular Design:
Beyond improving the core amide bond formation, future research is directed at creating more complex and functionalized molecules based on the this compound scaffold.
Late-Stage Functionalization (LSF): This powerful strategy in medicinal chemistry allows for the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. catrin.comfrontiersin.orgworktribe.com LSF enables the rapid generation of a diverse library of related compounds from a common intermediate, which is crucial for optimizing biological activity and pharmacokinetic properties. worktribe.comnih.gov Future research will focus on developing new LSF reactions, such as C-H activation, that are compatible with the amide group and other functionalities present in this compound derivatives. frontiersin.orgworktribe.comresearchgate.net This will allow chemists to easily introduce new chemical groups to fine-tune the properties of potential drugs. catrin.comfrontiersin.org
Novel Applications for Derivatives: Research continues to explore new therapeutic areas for this compound derivatives. For instance, studies have investigated their potential as estrogen inhibitors for breast cancer treatment and in treatments for substance dependency. etprotein.combenthamdirect.comnih.gov The development of new synthetic methods will accelerate the discovery of novel derivatives with unique biological activities, including potential applications as antimicrobial agents or in materials science for creating new polymers and nanoparticles. numberanalytics.comontosight.aiarabjchem.org The this compound structure is also a key component in the synthesis of potent analgesics, and new research may lead to derivatives with improved efficacy and safety profiles. etprotein.comnih.gov
The following table summarizes key future research directions and their potential impact on the field.
| Research Direction | Key Challenges | Potential Impact on this compound Compounds |
| Catalytic Amide Synthesis | Developing low-cost, highly active, and selective catalysts with broad substrate scope. ucl.ac.ukrsc.org | More efficient, cost-effective, and sustainable industrial production of this compound and its derivatives (e.g., pharmaceuticals, agrochemicals). ucl.ac.ukmdpi.com |
| Biocatalysis & Enzyme Engineering | Expanding the library of available enzymes, improving their stability and substrate tolerance, developing efficient ATP recycling systems. ucl.ac.uknumberanalytics.comacs.orgukri.org | Greener synthesis routes using water as a solvent, reduced waste, and access to chiral derivatives with high purity for pharmaceutical applications. astrazeneca.comacs.org |
| Flow Chemistry | Adapting and optimizing catalytic and biocatalytic reactions for continuous flow setups. nih.govnumberanalytics.com | Enhanced scalability, safety, and process control for large-scale manufacturing; suppression of side reactions. nih.gov |
| Late-Stage Functionalization (LSF) | Creating new, mild, and selective reactions for modifying complex molecules without disturbing the core structure. frontiersin.orgworktribe.comnih.gov | Rapid generation of diverse libraries of this compound analogs to accelerate drug discovery and the development of new materials. catrin.comworktribe.com |
| New Derivative Discovery | In-silico design and high-throughput screening of novel this compound structures for specific biological targets. benthamdirect.comnih.gov | Expansion into new therapeutic areas like oncology and neurology, and development of novel materials with unique properties. etprotein.comnumberanalytics.comontosight.ai |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Phenylpropanamide derivatives, and how are they optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted anilines and propanamide intermediates. For chiral derivatives, enantioselective synthesis using optically active precursors (e.g., 3-methyl-N-phenyl-4-piperidinamines) and epoxide ring-opening reactions are critical. Optimization includes monitoring reaction conditions (temperature, solvent polarity) and purification via recrystallization or reverse-phase HPLC. Characterization via NMR, mass spectrometry, and chiral chromatography ensures structural fidelity and purity .
- Key Data : Ohmefentanyl isomers achieved >98% purity using chiral HPLC, with yields varying by stereochemistry (e.g., 1a: 45% yield, 1b: 38% yield) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound compounds?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. X-ray crystallography resolves absolute configurations (e.g., (3R,4S,2'R)-(-)-cis-1a) .
- Chromatography : HPLC with chiral columns (e.g., Chiralpak® AD) separates enantiomers, while GC-MS detects volatile impurities.
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses crystallinity and stability .
Q. How are in vitro receptor binding assays designed to evaluate the mu-opioid receptor affinity of this compound analogs?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO) on transfected HEK-293 cells or guinea pig ileum (GPI) tissues. Calculate inhibition constants (Kᵢ) and selectivity ratios (Kᵢ(DPDPE)/Kᵢ(DAMGO)) to quantify mu-receptor specificity. Naloxone reversal tests confirm agonist activity .
- Example : Ohmefentanyl isomers showed Kᵢ(DAMGO) values ranging from 0.12 nM (1a) to 12.4 nM (1d), correlating with ED₅₀ in analgesic assays .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their pharmacological potency and receptor selectivity?
- Methodological Answer : Stereochemistry at chiral centers (e.g., piperidine C3/C4 and phenylethyl C2) dictates receptor binding. Use enantiomerically pure intermediates and compare ED₅₀ (hot-plate test) and Kᵢ values across isomers. For example:
- (3R,4S,2'R)-(-)-cis-1a: ED₅₀ = 0.00465 mg/kg (2990× morphine).
- (3R,4S,2'S)-(+)-cis-1b: ED₅₀ = 0.00106 mg/kg (13,100× morphine).
- Inverse configurations (1c, 1d) showed negligible activity .
Q. What methodologies are employed to resolve conflicting data in meta-analyses of this compound's therapeutic efficacy?
- Methodological Answer : Quantify heterogeneity using Higgins' I² statistic (proportion of total variation due to study differences) and random-effects models. For example, if I² >50%, subgroup analyses (e.g., by isomer, dosage) or sensitivity testing (excluding outlier studies) are recommended. Cochrane guidelines emphasize transparency in protocol registration and risk-of-bias assessment .
Q. How can computational models predict the terahertz (THz) spectroscopic signatures of this compound crystals for forensic identification?
- Methodological Answer : Density functional theory (DFT) simulations optimize molecular geometry, while solid-state phonon calculations predict THz absorption bands (e.g., 0.5–3 THz). Validate with experimental THz time-domain spectroscopy (TDS). Studies show distinct peaks for fentanyl analogs (e.g., 1.2 THz for benzylfentanyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
